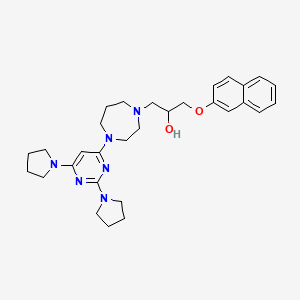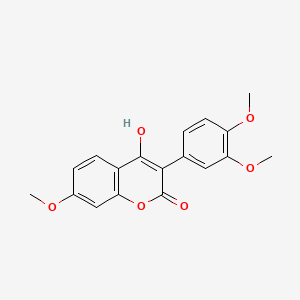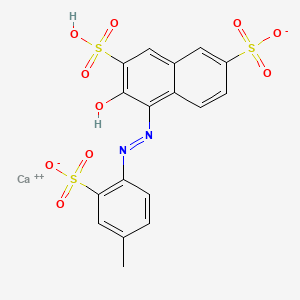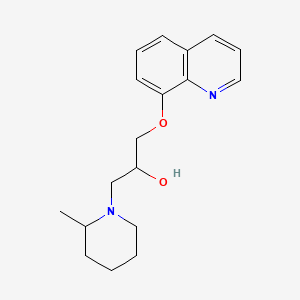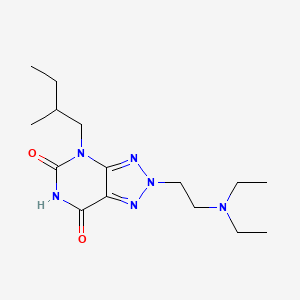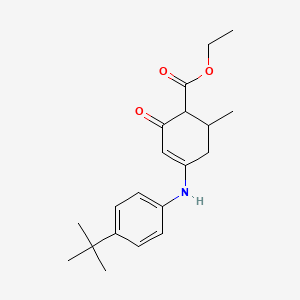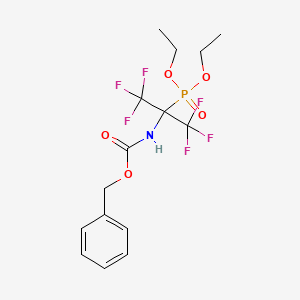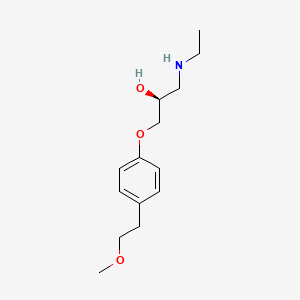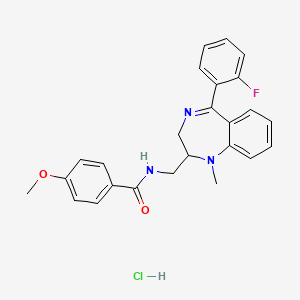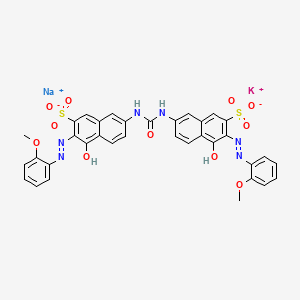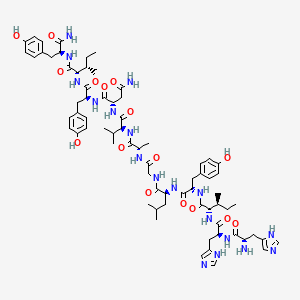
His-His-Ile-Tyr-Leu-Gly-Ala-Val-Asn-Tyr-Ile-Tyr-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “His-His-Ile-Tyr-Leu-Gly-Ala-Val-Asn-Tyr-Ile-Tyr-NH2” is a peptide composed of a sequence of amino acids. Each amino acid in this sequence plays a crucial role in the structure and function of the peptide. Peptides like this one are essential in various biological processes and have significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS), a method developed by Robert Bruce Merrifield. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of amino acids. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. The use of high-throughput techniques and advanced purification methods ensures the production of high-purity peptides suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds in peptides can be reduced to free thiol groups.
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Coupling reagents: N,N’-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS).
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
Peptides like “His-His-Ile-Tyr-Leu-Gly-Ala-Val-Asn-Tyr-Ile-Tyr-NH2” have numerous applications in scientific research:
Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules.
Biology: Peptides play a role in cell signaling, enzyme activity, and protein-protein interactions.
Medicine: Peptides are used in drug development, as therapeutic agents, and in diagnostic assays.
Industry: Peptides are used in the development of biomaterials, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including receptors, enzymes, and other proteins. These interactions can modulate biological pathways and processes, leading to specific physiological effects. For example, peptides can act as agonists or antagonists of receptors, inhibitors of enzymes, or modulators of protein-protein interactions.
Comparison with Similar Compounds
Peptides similar to “His-His-Ile-Tyr-Leu-Gly-Ala-Val-Asn-Tyr-Ile-Tyr-NH2” include other sequences with slight variations in amino acid composition. These similar compounds can have different biological activities and properties. For example:
This compound: vs. : The presence of an amide group (-NH2) at the C-terminus can affect the peptide’s stability and activity compared to a free carboxyl group (-OH).
This compound: vs. : The substitution of tyrosine (Tyr) with serine (Ser) can alter the peptide’s hydrophilicity and interaction with molecular targets.
These comparisons highlight the importance of specific amino acid sequences in determining the unique properties and functions of peptides.
Properties
CAS No. |
2040964-58-5 |
|---|---|
Molecular Formula |
C71H100N18O16 |
Molecular Weight |
1461.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C71H100N18O16/c1-10-38(7)59(70(104)81-50(61(74)95)25-41-12-18-46(90)19-13-41)88-67(101)53(27-43-16-22-48(92)23-17-43)84-66(100)55(30-56(73)93)86-69(103)58(37(5)6)87-62(96)40(9)80-57(94)33-77-64(98)51(24-36(3)4)83-65(99)52(26-42-14-20-47(91)21-15-42)85-71(105)60(39(8)11-2)89-68(102)54(29-45-32-76-35-79-45)82-63(97)49(72)28-44-31-75-34-78-44/h12-23,31-32,34-40,49-55,58-60,90-92H,10-11,24-30,33,72H2,1-9H3,(H2,73,93)(H2,74,95)(H,75,78)(H,76,79)(H,77,98)(H,80,94)(H,81,104)(H,82,97)(H,83,99)(H,84,100)(H,85,105)(H,86,103)(H,87,96)(H,88,101)(H,89,102)/t38-,39-,40-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1 |
InChI Key |
MDQMJABKOUZYGG-QZJYLVOGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CN=CN5)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)CC)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CN=CN5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


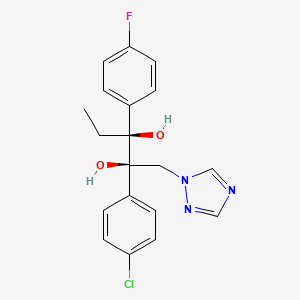
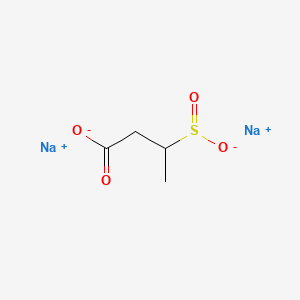
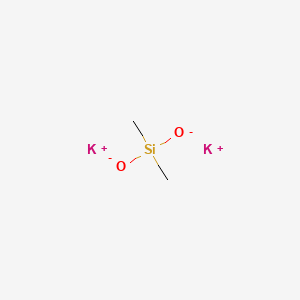
![3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12707163.png)
